Phenethyl piperidino sulfone
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Overview
Description
Phenethyl piperidino sulfone is an organic compound with the molecular formula C13H19NO2S It contains a piperidine ring, a phenethyl group, and a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl piperidino sulfone can be synthesized through several methods. One common approach involves the reaction of phenethylamine with piperidine and a sulfonyl chloride derivative. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfone linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenethyl piperidino sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state derivatives.
Reduction: The sulfone group can be reduced to sulfides under specific conditions.
Substitution: The aromatic ring and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Phenethyl piperidino sulfone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of phenethyl piperidino sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The piperidine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Phenethyl piperidino sulfone can be compared with other similar compounds, such as:
Phenethyl piperidino sulfide: Lacks the sulfone group and has different chemical reactivity and biological activity.
Phenethyl piperidino sulfoxide: Contains a sulfoxide group instead of a sulfone, leading to different oxidation states and reactivity.
Phenethyl piperidino sulfonamide: Contains a sulfonamide group, which imparts different chemical properties and potential biological activities.
Properties
IUPAC Name |
1-(2-phenylethylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-17(16,14-10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHZFVHBNKNUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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